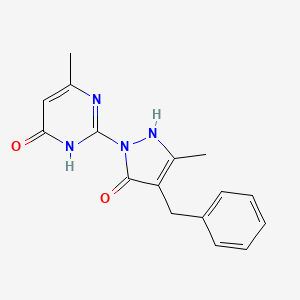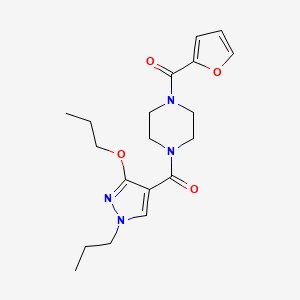
3-(1-(2-(methylthio)benzoyl)piperidin-3-yl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-(2-(methylthio)benzoyl)piperidin-3-yl)quinazolin-4(3H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and biotechnology. This compound belongs to the class of quinazolinones, which are known for their diverse biological activities. In
Wirkmechanismus
The mechanism of action of 3-(1-(2-(methylthio)benzoyl)piperidin-3-yl)quinazolin-4(3H)-one is not fully understood, but studies have suggested that it may act by inducing apoptosis in cancer cells through the activation of caspase enzymes. Additionally, this compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, by binding to the active site of the enzyme.
Biochemical and Physiological Effects
Studies have demonstrated that this compound possesses a range of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of certain proteins involved in cancer progression. Additionally, this compound has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(1-(2-(methylthio)benzoyl)piperidin-3-yl)quinazolin-4(3H)-one in lab experiments is its diverse range of potential applications, including as an anticancer agent, fluorescent probe, and enzyme inhibitor. Additionally, this compound is relatively easy to synthesize and purify, making it a readily available reagent for research purposes.
However, there are also limitations to using this compound in lab experiments. One limitation is its potential toxicity, as studies have demonstrated that high concentrations of this compound can induce cytotoxicity in certain cell lines. Additionally, the mechanism of action of this compound is not fully understood, making it difficult to predict its effects in different experimental systems.
Zukünftige Richtungen
There are several future directions for research on 3-(1-(2-(methylthio)benzoyl)piperidin-3-yl)quinazolin-4(3H)-one. One direction is to further investigate its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Another direction is to explore its potential as a fluorescent probe for the detection of metal ions in biological systems. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on different cell types and experimental systems.
Synthesemethoden
The synthesis of 3-(1-(2-(methylthio)benzoyl)piperidin-3-yl)quinazolin-4(3H)-one involves the reaction between 2-(methylthio)benzoyl chloride and piperidine in the presence of a base, followed by the reaction with 2-aminobenzamide. The reaction proceeds through a series of steps, including nucleophilic substitution, cyclization, and condensation reactions. The final product is obtained after purification and characterization using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
3-(1-(2-(methylthio)benzoyl)piperidin-3-yl)quinazolin-4(3H)-one has been extensively studied for its potential applications in various fields, including medicine and biotechnology. In medicine, this compound has shown promising results as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. Additionally, this compound has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases.
In biotechnology, this compound has been studied for its potential use as a fluorescent probe for the detection of metal ions. This compound has also been investigated for its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase, making it a potential candidate for the development of enzyme inhibitors.
Eigenschaften
IUPAC Name |
3-[1-(2-methylsulfanylbenzoyl)piperidin-3-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-27-19-11-5-3-9-17(19)20(25)23-12-6-7-15(13-23)24-14-22-18-10-4-2-8-16(18)21(24)26/h2-5,8-11,14-15H,6-7,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JREQVASSDVIXMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N2CCCC(C2)N3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3-methylbutanamide](/img/structure/B2903545.png)
![4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2903546.png)

![2-[4-amino-5-(3,4-dimethylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2903550.png)
![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2903553.png)





![2,4-dichloro-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzenecarbohydrazide](/img/structure/B2903561.png)
